O-Ethyl carbonothioate
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Overview
Description
O-Ethyl carbonothioate is an organic compound with the molecular formula C₃H₅O₂SThis compound is characterized by the presence of an ethyl group attached to a carbonothioate moiety, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Ethyl carbonothioate can be synthesized through the esterification of carbonothioic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The general reaction is as follows:
Carbonothioic acid+Ethanol→O-Ethyl carbonothioate+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reactants and controlled reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: O-Ethyl carbonothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols .
Scientific Research Applications
O-Ethyl carbonothioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Research has explored its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Industry: It is utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes
Mechanism of Action
The mechanism by which O-Ethyl carbonothioate exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of essential enzymes in microbial cells, leading to cell death. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
O-Methyl carbonothioate: Similar structure but with a methyl group instead of an ethyl group.
O-Isobutyl carbonothioate: Contains an isobutyl group, offering different steric and electronic properties.
Comparison: O-Ethyl carbonothioate is unique due to its specific balance of hydrophobicity and reactivity, making it suitable for a variety of applications. Compared to O-Methyl carbonothioate, it has a slightly larger molecular size, which can influence its reactivity and interactions with other molecules. O-Isobutyl carbonothioate, on the other hand, has a bulkier substituent, which can affect its steric interactions and overall chemical behavior .
Properties
CAS No. |
28953-98-2 |
---|---|
Molecular Formula |
C3H5O2S- |
Molecular Weight |
105.14 g/mol |
IUPAC Name |
ethoxymethanethioate |
InChI |
InChI=1S/C3H6O2S/c1-2-5-3(4)6/h2H2,1H3,(H,4,6)/p-1 |
InChI Key |
MYXNWWDJRWCURH-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)[S-] |
Origin of Product |
United States |
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